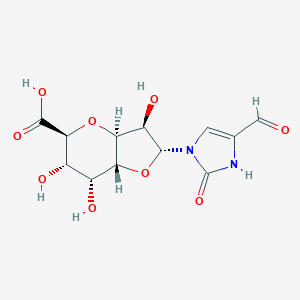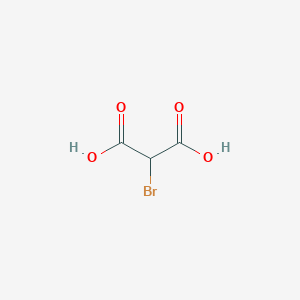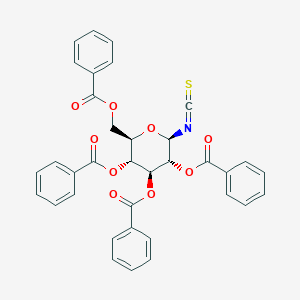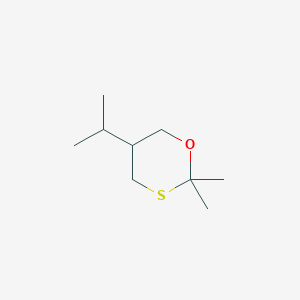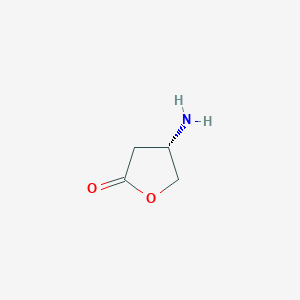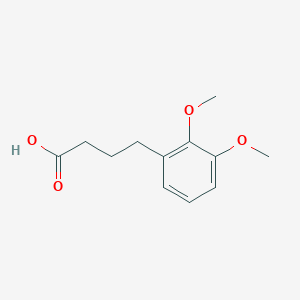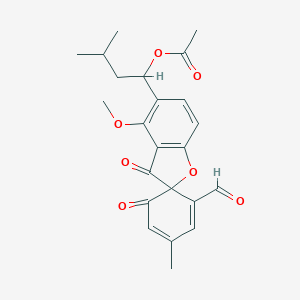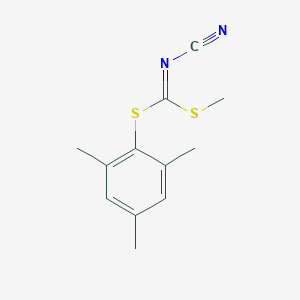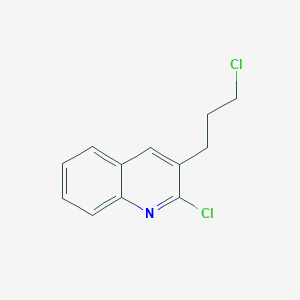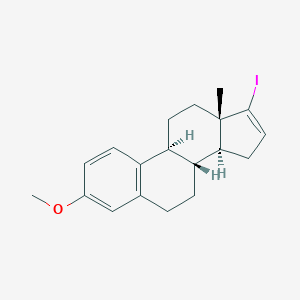![molecular formula C9H16N2O2 B139298 Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 142345-53-7](/img/structure/B139298.png)
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, also known as MMHPP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MMHPP is a cyclic amine that contains a pyrrole ring and a carboxylate functional group. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is not fully understood, but it has been suggested that this compound acts as an antioxidant and anti-inflammatory agent. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to inflammation and tissue damage.
Biochemische Und Physiologische Effekte
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can protect cells from oxidative stress and apoptosis. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In animal studies, Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been shown to improve cognitive function and memory in mice with Alzheimer's disease. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been shown to improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several advantages for lab experiments, including its high yield and purity, its potential as a neuroprotective and anticancer agent, and its potential as a therapeutic agent for various diseases. However, there are also some limitations to using Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate in lab experiments. For example, the mechanism of action of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate research. One direction is to further investigate the mechanism of action of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate and its potential as a therapeutic agent for various diseases. Another direction is to explore the potential of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate as a neuroprotective and anticancer agent. Additionally, more research is needed to determine the potential side effects and toxicity of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate. Overall, Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has the potential to be a valuable compound for scientific research and drug discovery.
Synthesemethoden
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be synthesized using different methods, including the one-pot reaction of 1,2,3,4-tetrahydroisoquinoline and ethyl acrylate in the presence of a palladium catalyst. Another method involves the reaction of 1,2,3,4-tetrahydroisoquinoline and ethyl acrylate in the presence of a Lewis acid catalyst. The reaction yields Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate as the major product with high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has potential applications in scientific research, particularly in drug discovery and development. This compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. Furthermore, Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
CAS-Nummer |
142345-53-7 |
|---|---|
Produktname |
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate |
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
methyl 1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-10-4-3-7-5-11(6-8(7)10)9(12)13-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
LWTNWOLPOAUUJP-UHFFFAOYSA-N |
SMILES |
CN1CCC2C1CN(C2)C(=O)OC |
Kanonische SMILES |
CN1CCC2C1CN(C2)C(=O)OC |
Synonyme |
Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-1-methyl-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



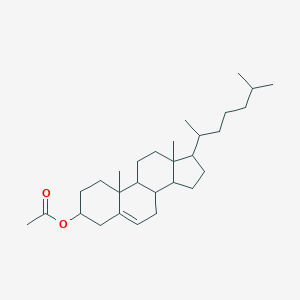
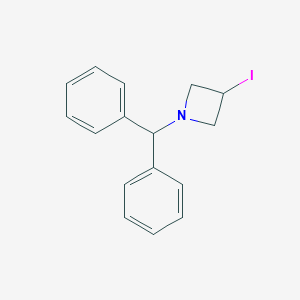
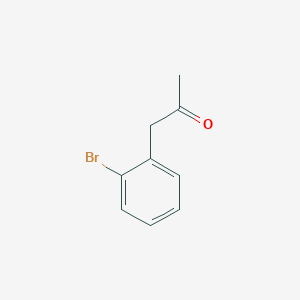
![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)
